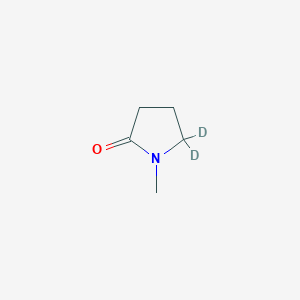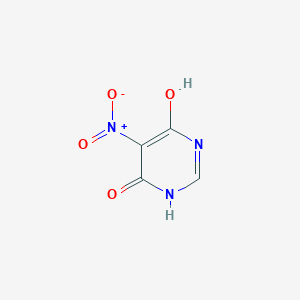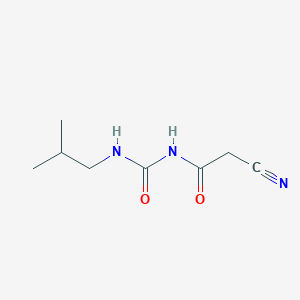
N-Cyanoacetyl-N'-isobutylurea
Overview
Description
Synthesis Analysis
The synthesis of N-Cyanoacetyl-N'-isobutylurea involves multiple steps, including the coupling reaction between isocyanide and toluene derivatives. This process uses the isocyano group as an N1 synthon, expanding the reactivity profile of isocyanide (Liu et al., 2016). Another method includes the interesterification of methyl cyanoacetate and 2-isohutanol, catalyzed by tetrabutyl titanate, showcasing a high yield under optimal conditions (Du, 2015).
Molecular Structure Analysis
The molecular structure of N-Cyanoacetyl-N'-isobutylurea and its derivatives has been elucidated through various spectral studies. Crystal and molecular structure analysis of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, a derivative, reveals a flattened-boat conformation of the pyran ring, highlighting the intricate molecular geometry of such compounds (Kumar et al., 2013).
Chemical Reactions and Properties
N-Cyanoacetyl-N'-isobutylurea participates in various chemical reactions, including the Ugi four-component reaction, which synthesizes fully protected natural and unnatural N-acetylcysteine, dipeptide Cys–Gly, glutathione, and homoglutathione derivatives. This demonstrates the compound's versatility in synthesizing biochemically relevant compounds (Zhdanko et al., 2009).
Physical Properties Analysis
The physical properties of N-Cyanoacetyl-N'-isobutylurea derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and organic synthesis. For instance, the modification of synthesis methods for 2-cyanoacrylate monomers, related to N-Cyanoacetyl-N'-isobutylurea, and the study of their adhesive properties indicate the importance of understanding these physical properties (Tseng et al., 1990).
Chemical Properties Analysis
The chemical properties, including reactivity with phenols, amino acids, and other substrates, outline the compound's utility in organic synthesis. For example, the acid-catalyzed reaction of (4,4-Diethoxybutyl)ureas with phenols to synthesize α-Arylpyrrolidines demonstrates a novel approach that leverages the unique chemical properties of N-Cyanoacetyl-N'-isobutylurea derivatives (Gazizov et al., 2015).
Scientific Research Applications
Respiratory Diseases : N-isobutyrylcysteine, similar in structure to N-acetylcysteine, was investigated for its efficacy in reducing exacerbations in chronic bronchitis. However, the study by Ekberg-Jansson et al. (1999) found that it does not significantly reduce the exacerbation rate in this condition (Ekberg-Jansson et al., 1999).
Medical Applications : Isobutyl 2-cyanoacrylate has been effectively used for arterial occlusion in both dogs and humans, demonstrating its capability to stop bleeding and prevent life-threatening kidney protein loss without significant side effects (Dotter, Goldman, & Rösch, 1975). Additionally, isobutyl cyanoacrylate has been used as a skin adhesive to secure ileostomy appliances, effectively preventing leakage of ileal contents (Hale, 1970).
Neurodegenerative Diseases : N-Acetylcysteine (NAC) shows potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in managing neuropathic pain and stroke, with no significant side effects observed (Tardiolo, Bramanti, & Mazzon, 2018).
Chemical Synthesis : N-benzoyl cyanoacetylhydrazine has been used to synthesize new heterocyclic compounds with potential biological activity, including antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).
Biotechnology : Engineered cyanobacteria capable of producing isopropanol directly from carbon dioxide and light have been developed, which could reduce petroleum dependency and carbon emissions (Kusakabe et al., 2013).
Materials Science : Cyanoacetamides have been utilized as curing agents for epoxy resins, producing clear, tough solids with high mechanical strength and adhesion to metal surfaces (Renner et al., 1988).
properties
IUPAC Name |
2-cyano-N-(2-methylpropylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)5-10-8(13)11-7(12)3-4-9/h6H,3,5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGNFMQFABXFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402170 | |
| Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyanoacetyl-N'-isobutylurea | |
CAS RN |
59341-75-2 | |
| Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



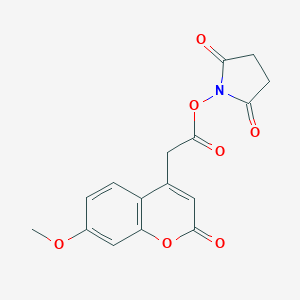
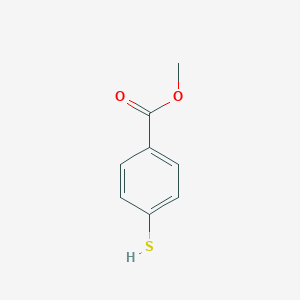
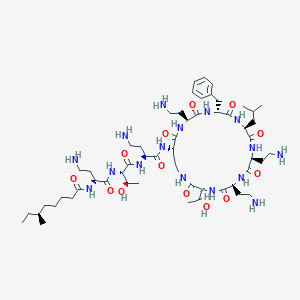
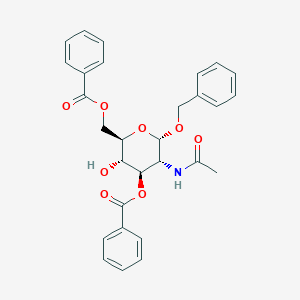
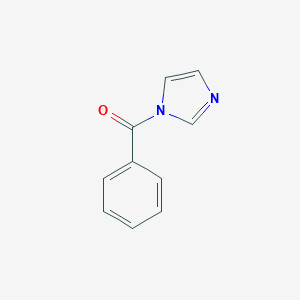
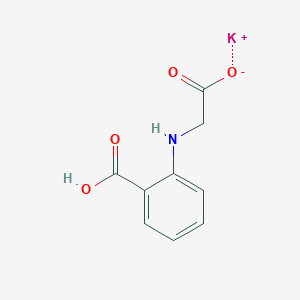
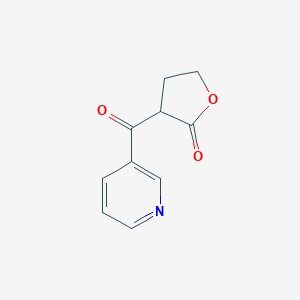
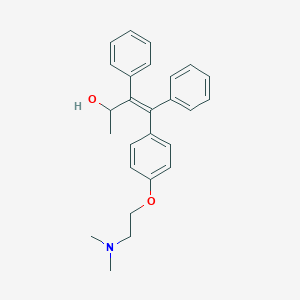
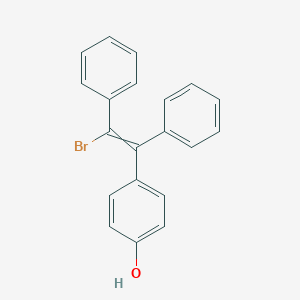
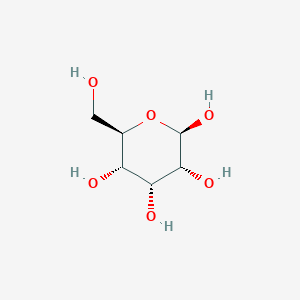
![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)
